Cas no 82717-96-2 ((+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine structure
82717-96-2 structure
Product Name:(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
Numero CAS:82717-96-2
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD00209976
CID:60491
PubChem ID:5702571
Update Time:2024-10-27

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
    • N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
    • (S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)-(S)-ALANINE
    • (S,S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)ALANINE (ECPPA)
    • N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • N-[(S)-1-Carboxyethyl]-L-homophenylalanine Ethyl Ester
    • (S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine
    • Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,R*)]- (ZCI)
    • Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αS)- (9CI)
    • N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • 10SZ4IJ77B
    • DS-16718
    • N-((S)-1-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE
    • NS00015345
    • (S)-2-[(S)-1-(ethoxycarbonyl)-3-phenylpropylamino]propanoic acid
    • Enalapril IMpurity B
    • (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
    • N-[1-(S)-(Ethoxycarbonyl)-3-Phenylpropyl]-L-Alanine
    • UNII-10SZ4IJ77B
    • CS-W010059
    • AKOS015888218
    • 82717-96-2
    • (2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoic acid
    • (2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid
    • (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoicacid
    • N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • ENALAPRIL MALEATE IMPURITY B [EP IMPURITY]
    • a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride (1:1)
    • EN300-343118
    • N-[(2S)-1-Ethoxy-1-oxo-4-phenyl-2-butanyl]-L-alanine
    • BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (.ALPHA.S)-
    • N-[1(S)-carboethoxy-3-phenylpropyl]-(S)-alanine
    • HY-W009343
    • MFCD00209976
    • AKOS015843325
    • N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, 98%
    • ENALAPRILAT DIHYDRATE IMPURITY F [EP IMPURITY]
    • (2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionic acid
    • N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine
    • RAMIPRIL IMPURITY F [EP IMPURITY]
    • J-502555
    • N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine
    • QUINAPRIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • H10636
    • N-[(lS)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
    • CEIWXEQZZZHLDM-AAEUAGOBSA-N
    • SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C [EP IMPURITY]
    • N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid
    • E0530
    • Q27251157
    • DTXSID901235536
    • (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid
    • a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride(1:1)
    • Benzenebutanoic acid, alpha-((1-carboxyethyl)amino)-, monoethyl ester, (S-(theta,theta))-
    • Z1741977468
    • SCHEMBL497515
    • Enalapril Maleate Imp. B (EP): (2S)-2-[[(1S)-1-(Ethoxycarbonyl)- 3-phenylpropyl]amino]propanoic Acid
    • ENALAPRIL MALEATE IMPURITY B (EP IMPURITY)
    • Benzenebutanoic acid, a-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (aS)-
    • n-(1-s-carbethoxy-3-phenylpropyl)-s-alanine
    • QUINAPRIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
    • ENALAPRILAT DIHYDRATE IMPURITY F (EP IMPURITY)
    • RAMIPRIL IMPURITY F (EP IMPURITY)
    • Benzenebutanoic acid, alpha-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (alphaS)-
    • BENZENEBUTANOIC ACID, ALPHA-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (ALPHAS)-
    • SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C (EP IMPURITY)
    • Benzenebutanoic acid, a-(((1S)-1-carboxyethyl)amino)-, 1-ethyl ester, (aS)-
    • (+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
    • MDL: MFCD00209976
    • Inchi: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
    • Chiave InChI: CEIWXEQZZZHLDM-AAEUAGOBSA-N
    • Sorrisi: [C@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1
    • BRN: 3619501

Proprietà calcolate

  • Massa esatta: 279.14700
  • Massa monoisotopica: 279.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 9
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.1
  • Superficie polare topologica: 75.6A^2

Proprietà sperimentali

  • Colore/forma: Polvere fluente giallo chiaro o marrone
  • Densità: 1.1083 (rough estimate)
  • Punto di fusione: 150-152 °C (lit.)
  • Punto di ebollizione: 441.2°C at 760 mmHg
  • Punto di infiammabilità: 220.6±28.7 °C
  • Indice di rifrazione: 29.5 ° (C=1, MeOH)
  • Solubilità: 6g/l
  • PSA: 75.63000
  • LogP: 2.00450
  • Attività ottica: [α]20/D +28°, c = 1 in methanol
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S37/39-S26
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature
  • Frasi di rischio:R36/37/38

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Dati doganali

  • CODICE SA:2922509090
  • Dati doganali:

    Codice doganale cinese:

    2922509090

    Panoramica:

    2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255192-500g
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 97%
500g
$224 2021-06-09
Chemenu
CM255192-1000g
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 97%
1000g
$393 2021-06-09
Alichem
A019110887-500g
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 97%
500g
$252.00 2023-09-01
Alichem
A019110887-1000g
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 97%
1000g
$424.20 2023-09-01
Fluorochem
079849-10g
S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 95%
10g
£10.00 2022-03-01
Fluorochem
079849-25g
S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 95%
25g
£18.00 2022-03-01
Fluorochem
079849-100g
S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
82717-96-2 95%
100g
£45.00 2022-03-01
TRC
E891586-250mg
(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
82717-96-2
250mg
$ 68.00 2023-09-07
TRC
E891586-1g
(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
82717-96-2
1g
$ 80.00 2023-09-07
TRC
E891586-2.5g
(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
82717-96-2
2.5g
$97.00 2023-05-18

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ;  10 h, 0.8 - 1 MPa, 18 - 40 °C; 2 h, 18 - 40 °C
Riferimento
Synthesis of enalapril maleate
Tong, Guotong, Huagong Shikan, 2006, 20(3), 29-30

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sulfuric acid Catalysts: Palladium ;  6 h, rt
1.2 Reagents: Potassium acetate ;  1 h, rt; overnight, rt
Riferimento
Asymmetric synthesis of quinapril
Sun, Ping-hua; et al, Zhongguo Xinyao Zazhi, 2006, 15(22), 1945-1947

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Riferimento
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid
Riferimento
A stereoselective synthesis of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine derivatives by means of reductive amination
Iwasaki, Genji; et al, Chemistry Letters, 1988, (10), 1691-4

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt
1.2 Solvents: Dimethylformamide ;  0.5 - 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Riferimento
New process for medicine intermediate ECPPA
Jia, Jian-hong; et al, Zhejiang Gongye Daxue Xuebao, 2006, 34(5), 509-512

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Riferimento
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Metodo di produzione 8

Condizioni di reazione
Riferimento
Improved method for the total synthesis of oral angiotensin converting enzyme inhibitor - "enalapril"
Qiao, Ying; et al, Beijing Daxue Xuebao, 1988, 24(4), 419-24

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  32 h, 15 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ,  Water ;  72 h, 1.4 MPa, 30 °C
Riferimento
Synthesis of quinapril hydrochloride
Tang, Linsheng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(8), 563-566

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  30 min, rt
1.2 Solvents: Ethanol ;  5 °C; 10 min, 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 4.5, 5 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  8 h, 0.3 - 0.4 MPa, 30 °C
2.2 Reagents: Sodium acetate ;  1 h, rt
Riferimento
Synthesis of N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine
Zhang, Lijie; et al, Huagong Jishu Yu Kaifa, 2011, 40(4), 11-12

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Ethanol ,  Acetic acid
Riferimento
Synthesis of tritium-labeled enalapril maleate
Bartroli, J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(7), 771-6

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ,  Water ;  72 h, 1.4 MPa, 30 °C
Riferimento
Synthesis of quinapril hydrochloride
Tang, Linsheng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(8), 563-566

Metodo di produzione 13

Condizioni di reazione
Riferimento
N-Substituted glycine compounds
, Japan, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Dichloromethane
1.2 Reagents: Catecholborane Solvents: Dichloromethane
1.3 -
2.1 Reagents: Trifluoroacetic acid
Riferimento
A stereoselective synthesis of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine derivatives by means of reductive amination
Iwasaki, Genji; et al, Chemistry Letters, 1988, (10), 1691-4

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  rt; 1 h, rt; overnight, rt
2.1 Reagents: Acetic acid ,  Sulfuric acid Catalysts: Palladium ;  6 h, rt
2.2 Reagents: Potassium acetate ;  1 h, rt; overnight, rt
Riferimento
Asymmetric synthesis of quinapril
Sun, Ping-hua; et al, Zhongguo Xinyao Zazhi, 2006, 15(22), 1945-1947

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, 40 °C; 40 °C → 0 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ;  10 h, 0.8 - 1 MPa, 18 - 40 °C; 2 h, 18 - 40 °C
Riferimento
Synthesis of enalapril maleate
Tong, Guotong, Huagong Shikan, 2006, 20(3), 29-30

Metodo di produzione 18

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride ;  0.5 h, reflux
1.2 Reagents: Bromine ;  3 - 4 h, < 70 °C; 70 °C → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.4 Solvents: Ethanol ;  3 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  rt
2.2 Solvents: Dimethylformamide ;  0.5 - 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Riferimento
New process for medicine intermediate ECPPA
Jia, Jian-hong; et al, Zhejiang Gongye Daxue Xuebao, 2006, 34(5), 509-512

Metodo di produzione 20

Condizioni di reazione
Riferimento
N-Substituted glycine compounds
, Japan, , ,

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82717-96-2)(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
Numero d'ordine:A840422
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:49
Prezzo ($):201.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82717-96-2)N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, ≥ 98.0%
Numero d'ordine:LE17258;LE3440282
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:15
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82717-96-2)N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
Numero d'ordine:sfd19437
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82717-96-2)(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
A840422
Purezza:99%
Quantità:500g
Prezzo ($):201.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82717-96-2)N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, ≥ 98.0%
LE17258;LE3440282
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta
Email